Alifedrine
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Overview
Description
Scientific Research Applications
Alifedrine has several scientific research applications:
Cardiovascular Research: It is used to study the effects of beta-adrenergic agonists on cardiac performance, particularly in heart failure models.
Pharmacological Studies: this compound serves as a model compound for investigating the pharmacodynamics and pharmacokinetics of beta-adrenergic agonists.
Drug Development: The compound is used in the development of new cardiovascular drugs with improved efficacy and safety profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alifedrine can be synthesized through several methods:
Mannich Reaction: This involves the reaction of acetylcyclohexane, paraformaldehyde, and 1-norephedrine in the presence of hydrochloric acid.
Catalytic Hydrogenation: The Mannich reaction product, a beta-aminoketone, undergoes catalytic hydrogenation to yield this compound.
Friedel-Crafts Acylation: This method involves the acylation of ethylene with cyclohexanoyl chloride in the presence of aluminum chloride, followed by reaction with 1-norephedrine.
Industrial Production Methods: Industrial production of this compound typically follows the Mannich reaction route due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to form various derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of this compound yields reduced derivatives with modified beta-adrenergic activity .
Mechanism of Action
Alifedrine exerts its effects by partially activating beta-adrenergic receptors. This activation leads to increased heart rate and myocardial contractility, which improves cardiac output and reduces systemic vascular resistance . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Epinephrine: A full beta-adrenergic agonist with broader effects on the cardiovascular system.
Midodrine: An alpha-adrenergic agonist used to treat orthostatic hypotension.
Uniqueness of Alifedrine: this compound’s partial agonist activity makes it unique compared to full agonists like epinephrine. This partial activity allows for a more controlled and potentially safer modulation of cardiac function, making it particularly useful in specific clinical scenarios .
Properties
CAS No. |
78756-61-3 |
---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1 |
InChI Key |
UEELVIXXTBPOCF-KSSFIOAISA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
Appearance |
Solid powder |
78756-61-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alifedrine D 13625 D-13625 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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